molecular formula C9H10O2 B1320279 1,3-Dihydro-2-benzofuran-5-ylmethanol CAS No. 89424-84-0

1,3-Dihydro-2-benzofuran-5-ylmethanol

Cat. No.: B1320279
CAS No.: 89424-84-0
M. Wt: 150.17 g/mol
InChI Key: VPKXUXMJVPZFBB-UHFFFAOYSA-N
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Description

1,3-Dihydro-2-benzofuran-5-ylmethanol is an organic compound with the molecular formula C9H10O2. It is a derivative of benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-2-benzofuran-5-ylmethanol can be synthesized through several synthetic routes. One common method involves the reduction of 1,3-dihydro-2-benzofuran-5-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include catalytic hydrogenation of benzofuran derivatives under controlled conditions to achieve high yields and purity. The use of advanced catalysts and optimized reaction parameters ensures the cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2-benzofuran-5-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dihydro-2-benzofuran-5-ylmethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dihydro-2-benzofuran-5-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its effects are mediated through the binding to active sites of enzymes or receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-2-benzofuran-5-carboxaldehyde
  • 1,3-Dihydro-2-benzofuran-5-carboxylic acid
  • 1,3-Dihydro-2-benzofuran-5-ylmethane

Uniqueness

1,3-Dihydro-2-benzofuran-5-ylmethanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits different solubility, stability, and interaction with biological targets, making it valuable for diverse applications .

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXUXMJVPZFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600196
Record name (1,3-Dihydro-2-benzofuran-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89424-84-0
Record name (1,3-Dihydro-2-benzofuran-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dihydro-2-benzofuran-5-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a round bottom flask with reflux condenser were placed 1.0 g of 3-Prop-2-ynyloxy-propyne and 2.08 g of propargylic alcohol in 10 ml ethanol, followed by the addition of 9.8 mg of tris(triphenylphosphine)rhodium chloride (Wilkinson catalyst) at room temperature. The reaction was heated up to 70° C., while the reaction colour turned yellow rapidly. After 1 day stirring at r.t., TLC analysis showed complete conversion of the starting material. The solvent was evaporated, diluted with DCM and extracted with H2O, dried over MgSO4. The brown mixture was purified by flash chromatography using 8/2 cyclohexane/AcOEt as mobile phase affording (1,3-Dihydro-isobenzofuran-5-yl)-methanol as a colourless pure solid (0.92 g, 60%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9.8 mg
Type
catalyst
Reaction Step Four

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